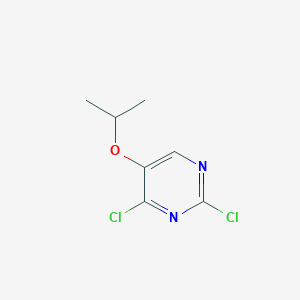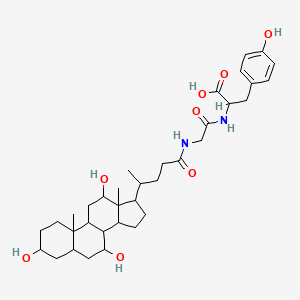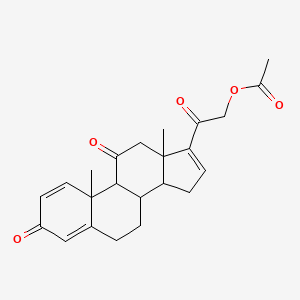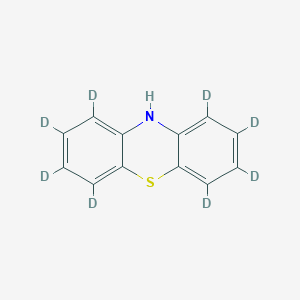![molecular formula C8H12N2OS B12294974 6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one](/img/structure/B12294974.png)
6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2aR,7aS,7bS)-Hexahidro-2H-1-tia-3,4a-diazaciclopent[cd]inden-4(3H)-ona es un complejo compuesto orgánico con una estructura única que incluye un anillo de tia-diazaciclopentano fusionado a una unidad de indeno
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2aR,7aS,7bS)-Hexahidro-2H-1-tia-3,4a-diazaciclopent[cd]inden-4(3H)-ona generalmente involucra síntesis orgánica de varios pasos. Los materiales de partida y los reactivos específicos utilizados pueden variar, pero los pasos comunes incluyen reacciones de ciclización, formación del anillo de tia-diazaciclopentano y modificaciones posteriores del grupo funcional. Las condiciones de reacción a menudo requieren temperaturas controladas, disolventes específicos y catalizadores para garantizar la estereoquímica y el rendimiento deseados.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y condiciones de reacción escalables. Los métodos específicos dependerían de la aplicación prevista y la pureza requerida del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2aR,7aS,7bS)-Hexahidro-2H-1-tia-3,4a-diazaciclopent[cd]inden-4(3H)-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse usando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleófila y electrófila pueden ocurrir, dependiendo de los grupos funcionales presentes.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Catalizadores: Paladio sobre carbón, óxido de platino.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción podría producir diversas formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
(2aR,7aS,7bS)-Hexahidro-2H-1-tia-3,4a-diazaciclopent[cd]inden-4(3H)-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades únicas, como polímeros y catalizadores.
Mecanismo De Acción
El mecanismo de acción de (2aR,7aS,7bS)-Hexahidro-2H-1-tia-3,4a-diazaciclopent[cd]inden-4(3H)-ona implica su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas, lo que lleva a la modulación de vías biológicas. Las vías y los objetivos exactos dependerían de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de tia-diazaciclopentano: Compuestos con estructuras de anillo similares pero diferentes sustituyentes.
Derivados de indeno: Compuestos con la unidad de indeno pero sin el anillo de tia-diazaciclopentano.
Unicidad
(2aR,7aS,7bS)-Hexahidro-2H-1-tia-3,4a-diazaciclopent[cd]inden-4(3H)-ona es único debido a su estereoquímica específica y la combinación del anillo de tia-diazaciclopentano con la unidad de indeno. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C8H12N2OS |
|---|---|
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
6-thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one |
InChI |
InChI=1S/C8H12N2OS/c11-8-9-5-4-12-6-2-1-3-10(8)7(5)6/h5-7H,1-4H2,(H,9,11) |
Clave InChI |
YPHBQXGSQAIZNC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3C(CS2)NC(=O)N3C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]phenyl]-2-methoxybenzoic acid](/img/structure/B12294902.png)
![L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12294916.png)

![(5E)-4-methoxy-5-[methoxy-(3-phenyloxiran-2-yl)methylidene]furan-2-one](/img/structure/B12294925.png)
![2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B12294932.png)


![(6-Acetyloxy-11-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl) 2-methylprop-2-enoate](/img/structure/B12294950.png)

![[4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12294957.png)
![2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12294960.png)
![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,6S)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12294963.png)
![4-[(4-Methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12294966.png)

